molecular formula C24H25N3S B12219460 7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12219460
M. Wt: 387.5 g/mol
InChI Key: LYXQEIWILVHYJG-UHFFFAOYSA-N
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Description

7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a tert-butyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-benzylsulfanyl-1,2,4-triazole with α-acetylenic ketones can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as zinc chloride, and specific reaction conditions, such as temperature and solvent choice, can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its combination of functional groups, which impart distinct chemical properties and potential applications. Its benzylsulfanyl group, in particular, contributes to its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C24H25N3S

Molecular Weight

387.5 g/mol

IUPAC Name

7-benzylsulfanyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H25N3S/c1-17-22(19-13-9-6-10-14-19)23-25-20(24(2,3)4)15-21(27(23)26-17)28-16-18-11-7-5-8-12-18/h5-15H,16H2,1-4H3

InChI Key

LYXQEIWILVHYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC4=CC=CC=C4

Origin of Product

United States

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